molecular formula C18H21BrN2O2 B14234545 (E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene CAS No. 224648-80-0

(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene

Cat. No.: B14234545
CAS No.: 224648-80-0
M. Wt: 377.3 g/mol
InChI Key: ITSOMHDVPLVKHU-UHFFFAOYSA-N
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Description

(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a 5-bromopentyl group and the other with a methoxy group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene typically involves a multi-step process:

    Formation of the Azo Compound: The initial step involves the diazotization of aniline derivatives followed by coupling with phenol derivatives to form the azo compound.

    Etherification: The final step involves the etherification of the brominated phenol derivative with the methoxy-substituted phenol to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the N=N bond, leading to the formation of amines.

    Substitution: The bromine atom in the bromopentyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene involves its interaction with specific molecular targets. The compound’s diazene group can interact with biological molecules, leading to the disruption of cellular processes. The bromopentyl group may enhance the compound’s ability to penetrate cell membranes, while the methoxy group can influence its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-{4-[(5-Chloropentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
  • (E)-1-{4-[(5-Iodopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
  • (E)-1-{4-[(5-Fluoropentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene

Uniqueness

(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The combination of the bromopentyl and methoxy groups also provides a distinct chemical profile compared to its analogs.

Properties

CAS No.

224648-80-0

Molecular Formula

C18H21BrN2O2

Molecular Weight

377.3 g/mol

IUPAC Name

[4-(5-bromopentoxy)phenyl]-(4-methoxyphenyl)diazene

InChI

InChI=1S/C18H21BrN2O2/c1-22-17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23-14-4-2-3-13-19/h5-12H,2-4,13-14H2,1H3

InChI Key

ITSOMHDVPLVKHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCBr

Origin of Product

United States

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